molecular formula C14H18N2O B4942965 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol

7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol

Cat. No. B4942965
M. Wt: 230.31 g/mol
InChI Key: HOUYFKJROMXWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol, also known as Ro 15-4513, is a benzodiazepine partial inverse agonist that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol involves its interaction with the benzodiazepine site on the GABA-A receptor. This compound acts as a partial inverse agonist, meaning that it binds to the benzodiazepine site and decreases the activity of the receptor. This results in a decrease in the inhibitory effects of GABA on the central nervous system.
Biochemical and Physiological Effects:
7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior and increase locomotor activity. It has also been found to have anticonvulsant properties and to decrease the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol in lab experiments is its high affinity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the effects of benzodiazepine receptor modulation. However, one limitation of using this compound is its partial inverse agonist properties, which may make it more difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol. One area of research could be the development of new compounds with similar properties but with improved selectivity and efficacy. Another area of research could be the study of the effects of this compound on different subtypes of the GABA-A receptor. Finally, the use of this compound in the treatment of neurological disorders such as epilepsy and anxiety disorders could also be an area of future research.
Conclusion:
In conclusion, 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol is a benzodiazepine partial inverse agonist that has been widely used in scientific research. Its high affinity for the benzodiazepine site on the GABA-A receptor makes it a useful tool for studying the effects of benzodiazepine receptor modulation. Its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesis Methods

The synthesis method of 7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with 2-bromo-1,1,1-trifluoroethane in the presence of sodium hydride. The resulting intermediate is then treated with sodium hydroxide and hydrogen gas to yield the final product.

Scientific Research Applications

7a-methyl-2-phenyl-2,4,5,6,7,7a-hexahydro-1H-benzimidazol-1-ol has been widely used in scientific research as a tool to study the function of the GABA-A receptor. This compound has been found to have a high affinity for the benzodiazepine site on the GABA-A receptor, and its partial inverse agonist properties make it useful for studying the effects of benzodiazepine receptor modulation.

properties

IUPAC Name

1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14-10-6-5-9-12(14)15-13(16(14)17)11-7-3-2-4-8-11/h2-4,7-8,13,17H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUYFKJROMXWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=NC(N2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-benzimidazole

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